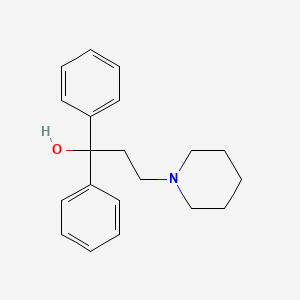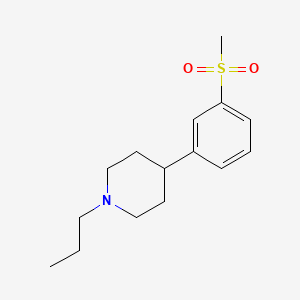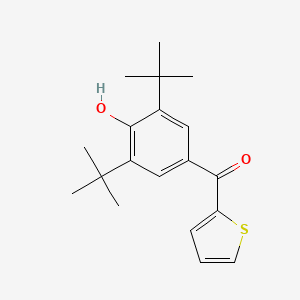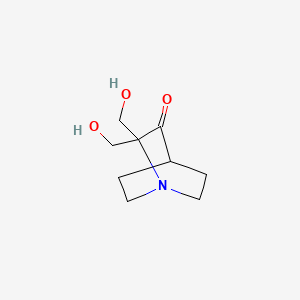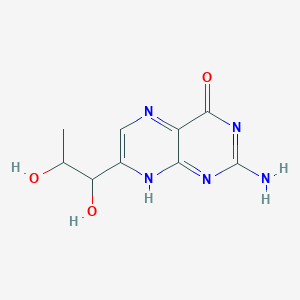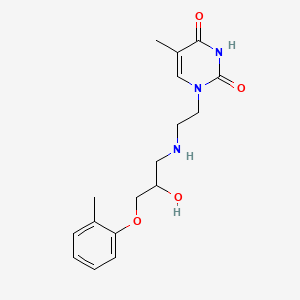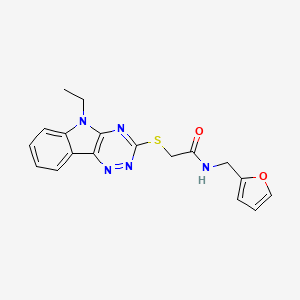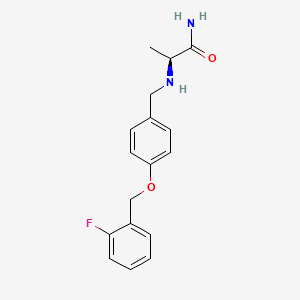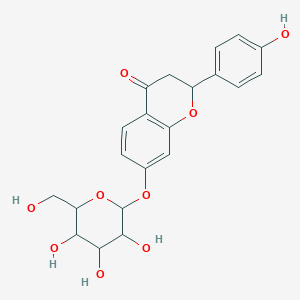
Neoliquiritin
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Neoliquiritin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
5. Wirkmechanismus
This compound entfaltet seine Wirkungen über verschiedene molekulare Ziele und Pfade:
Antioxidative Wirkungen: this compound aktiviert den KEAP-1/Nrf2-Signalweg, was zur Expression von antioxidativen Genen wie HO-1 und NQO1 führt.
Entzündungshemmende Wirkungen: Es hemmt die NF-κB- und NLRP3-Signalwege, wodurch die Produktion von proinflammatorischen Mediatoren reduziert wird.
Krebshemmende Wirkungen: this compound induziert Apoptose in Tumorzellen, indem es die Proteinsynthese hemmt und apoptotische Signalwege aktiviert.
Wirkmechanismus
Target of Action
Neoliquiritin, a flavonoid compound found in licorice (Glycyrrhiza spp.), interacts with various targets within the body. It is known that flavonoids from licorice interact with a wide range of proteins, including 52 flavonoids, 47 triterpenoids, and seven coumarins .
Biochemical Pathways
This compound affects several biochemical pathways. For instance, Isoliquiritigenin, a compound related to this compound, has been shown to activate the KEAP-1/Nrf2 pathway and inhibit the NF-κB and NLRP3 pathways . These pathways are involved in oxidative stress response and inflammation, respectively .
Pharmacokinetics
It is known that the pharmacokinetic properties of a compound can significantly impact its bioavailability and efficacy .
Result of Action
For instance, Isoliquiritigenin was found to protect SH-SY5Y cells by inhibiting the depletion of ATP and elevated caspase 3/7 activities induced by MPP+ .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, factors such as diet, stress, and microorganisms can influence the progression of diseases that this compound may help treat .
Biochemische Analyse
Biochemical Properties
Neoliquiritin interacts with various enzymes, proteins, and other biomolecules. It has been identified as a flavonoid, a class of plant secondary metabolites with various biological activities . This compound and its isomer, Liquiritin, differ in the position of glucose on the flavone’s skeleton .
Cellular Effects
This compound has been shown to suppress tumor cell growth both in vitro and in vivo by inhibiting protein synthesis and inducing apoptosis . It also influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that it has a suppressive effect on tumor cell growth
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels
Vorbereitungsmethoden
Synthetische Routen und Reaktionsbedingungen: Neoliquiritin wird typischerweise aus den Wurzeln von Süßholz durch eine Reihe von Extraktions- und Reinigungsschritten isoliert. Die allgemeine Herstellung umfasst:
Extraktion: Die Süßholzwurzeln werden zerkleinert und mit einem geeigneten Lösungsmittel, wie z. B. Ethanol, extrahiert.
Konzentration: Die Lösung wird konzentriert, um die Konzentration von this compound zu erhöhen.
Kristallisation: Durch geeignete Heiz- und Kühlbehandlungen wird this compound kristallisiert und abgetrennt.
Trocknung: Das kristalline Produkt wird getrocknet, um das endgültige this compound-Produkt zu erhalten.
Industrielle Produktionsmethoden: Die industrielle Produktion von this compound folgt ähnlichen Schritten, jedoch in größerem Maßstab, um die Reinheit und Konsistenz des Produkts zu gewährleisten. Der Prozess beinhaltet fortschrittliche Extraktionstechniken und -geräte, um die Ausbeute und Effizienz zu maximieren .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Neoliquiritin durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: this compound kann oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.
Reduktion: Reduktionsreaktionen können die funktionellen Gruppen in this compound verändern.
Substitution: Substitutionsreaktionen können an bestimmten Positionen im this compound-Molekül auftreten.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel umfassen Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.
Substitution: Substitutionsreaktionen beinhalten oft Reagenzien wie Halogene und Nukleophile unter kontrollierten Bedingungen.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann Oxidation hydroxylierte Derivate ergeben, während Reduktion deoxygenierte Verbindungen erzeugen kann.
Vergleich Mit ähnlichen Verbindungen
Neoliquiritin ähnelt anderen Flavonoidverbindungen wie:
Liquiritin (CAS#551-15-5): Ein weiteres Flavonoid aus Süßholz mit ähnlichen pharmakologischen Eigenschaften.
Liquiritin Apioside (CAS#74639-14-8): Ein glykosyliertes Derivat von Liquiritin mit erhöhter Bioaktivität.
Isoliquiritigenin (CAS#5041-67-8): Ein Flavonoid mit starken entzündungshemmenden und antioxidativen Wirkungen.
Einzigartigkeit: this compound zeichnet sich durch seine spezifische Molekülstruktur aus, die ihm einzigartige Stabilität und Bioaktivität verleiht. Seine Fähigkeit, mehrere Signalwege zu modulieren, macht es zu einer vielseitigen Verbindung in verschiedenen therapeutischen und industriellen Anwendungen .
Eigenschaften
IUPAC Name |
2-(4-hydroxyphenyl)-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O9/c22-9-17-18(25)19(26)20(27)21(30-17)28-12-5-6-13-14(24)8-15(29-16(13)7-12)10-1-3-11(23)4-2-10/h1-7,15,17-23,25-27H,8-9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJBUYKZTEBZNSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=C(C1=O)C=CC(=C2)OC3C(C(C(C(O3)CO)O)O)O)C4=CC=C(C=C4)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Neoliquiritin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037490 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
5088-75-5 | |
| Record name | Neoliquiritin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037490 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
164 - 166 °C | |
| Record name | Neoliquiritin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037490 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





